molecular formula C22H22N4OS B10994889 N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide

N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide

Cat. No.: B10994889
M. Wt: 390.5 g/mol
InChI Key: UMLLMYJRYOVBPG-UHFFFAOYSA-N
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Description

N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide is a complex organic compound that features a combination of imidazole, pyrrole, and thiophene rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole, pyrrole, and thiophene intermediates. These intermediates are then subjected to a series of coupling reactions to form the final compound. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the stability and reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control systems, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.

    Biological Studies: The compound can be used to study the interactions between different biological molecules, providing insights into various biochemical pathways.

    Industrial Applications: Its properties make it useful in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanamide
  • N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-3-(1H-pyrrol-1-yl)-3-(furan-3-yl)propanamide
  • N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-3-(1H-pyrrol-1-yl)-3-(benzothiophen-3-yl)propanamide

Uniqueness

N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide stands out due to its specific combination of heterocyclic rings, which imparts unique chemical and biological properties. This combination allows for diverse reactivity and potential applications that may not be achievable with similar compounds. Its ability to interact with multiple molecular targets further enhances its versatility in scientific research and industrial applications.

Properties

Molecular Formula

C22H22N4OS

Molecular Weight

390.5 g/mol

IUPAC Name

N-[(1-methylimidazol-2-yl)-phenylmethyl]-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide

InChI

InChI=1S/C22H22N4OS/c1-25-13-10-23-22(25)21(17-7-3-2-4-8-17)24-20(27)15-19(18-9-14-28-16-18)26-11-5-6-12-26/h2-14,16,19,21H,15H2,1H3,(H,24,27)

InChI Key

UMLLMYJRYOVBPG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(C2=CC=CC=C2)NC(=O)CC(C3=CSC=C3)N4C=CC=C4

Origin of Product

United States

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